molecular formula C15H20N2O2 B5072512 4-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide

4-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide

Cat. No.: B5072512
M. Wt: 260.33 g/mol
InChI Key: MDQNVXJASMRJAF-UHFFFAOYSA-N
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Description

4-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide is an organic compound that features a morpholine ring attached to a benzamide structure through a methylene bridge

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-7-16-15(18)14-5-3-13(4-6-14)12-17-8-10-19-11-9-17/h2-6H,1,7-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQNVXJASMRJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide typically involves a multi-step process. One common method includes the Mannich reaction, where formaldehyde, morpholine, and a benzamide derivative are reacted together. The reaction is carried out in a solvent such as ethanol or DMF (dimethylformamide) at elevated temperatures, usually around 60°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

4-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety may also play a role in binding to proteins or nucleic acids, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(morpholin-4-ylmethyl)-N-prop-2-enylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the morpholine ring and the benzamide moiety allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.

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